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molecular formula C11H7N3O B6579924 2-(pyridin-3-yloxy)pyridine-3-carbonitrile CAS No. 870064-12-3

2-(pyridin-3-yloxy)pyridine-3-carbonitrile

Cat. No. B6579924
M. Wt: 197.19 g/mol
InChI Key: YIOGEUQHCXNXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709469B2

Procedure details

To a solution of pyridin-3-ol (1.3 g, 10 mmol) in N,N-dimethyl formamide (25 ml) was added 60 % NaH in mineral oil (0.3 g, 15 mmol) and 2-chloronicotinonitrile (1.38 g, 10 mmol) and heated at 120° C. for overnight. The reaction mixture was quenched with 1M NaHCO3 and extracted with ethyl acetate (3×30 ml). The combined organic extracts were washed with saturated NaCl (50 ml), dried (Na2SO4), filtered and concentrated. The crude product was purified by flash column chromatography using dichloromethane to yield 1.1 g (50%) of product. MS (ESI+) m/z 198 (M+H)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[CH:2]=1.[H-].[Na+].Cl[C:11]1[N:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:11]2[N:18]=[CH:17][CH:16]=[CH:15][C:12]=2[C:13]#[N:14])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC(=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1M NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaCl (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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